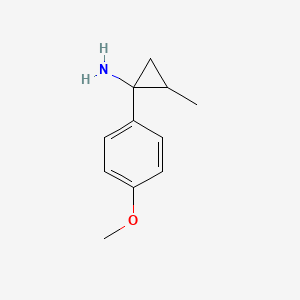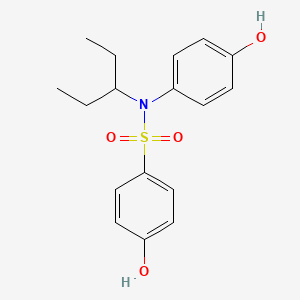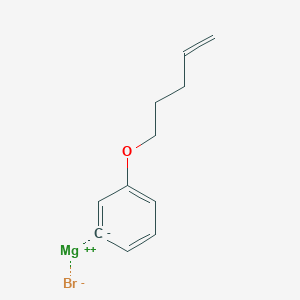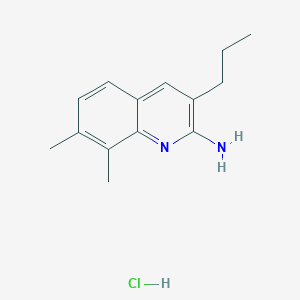![molecular formula C25H31ClN2O4 B12634712 N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B12634712.png)
N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This can be achieved through selective hydroxylation reactions.
Attachment of the Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide has several research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding.
Materials Science: Use in the synthesis of novel materials with unique properties.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in chemical synthesis.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analogue with similar structural features.
3-(3,4-dimethoxyphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: Another compound with a similar aromatic structure.
Uniqueness
N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide is unique due to its combination of aromatic and aliphatic structures, as well as the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.
特性
分子式 |
C25H31ClN2O4 |
|---|---|
分子量 |
459.0 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C25H31ClN2O4/c1-31-21-11-6-17(15-22(21)32-2)24-20-5-3-4-12-25(20,30)13-14-28(24)16-23(29)27-19-9-7-18(26)8-10-19/h6-11,15,20,24,30H,3-5,12-14,16H2,1-2H3,(H,27,29) |
InChIキー |
FTTAMGFTVMVPRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
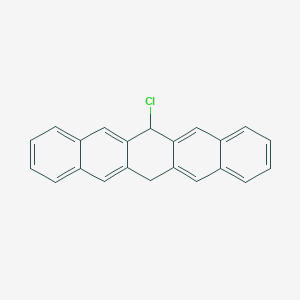
![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)

![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)
